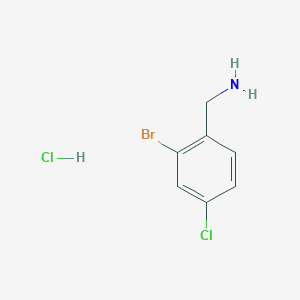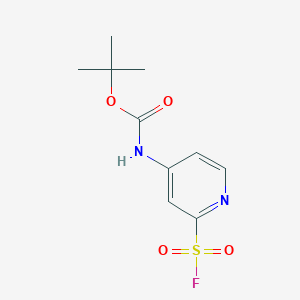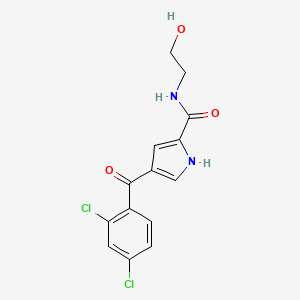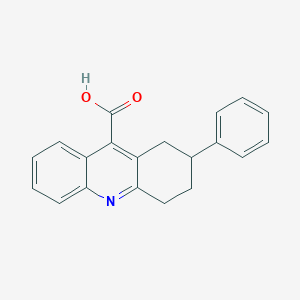
2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound contains a total of 43 bonds; 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 17 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of acridine derivatives has been a topic of interest due to their wide variety of applications in pharmacology and industry . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of the molecule makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis
The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . Intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Acridine Derivatives : Research has focused on synthesizing novel compounds of acridine derivatives, such as 1,8-dioxoacridine carboxylic acid, highlighting the versatility of acridine structures in chemical synthesis (Saygili et al., 2015).
- Coordination Polymers and Crystal Structures : Studies have explored the synthesis of metal coordination polymers with acridine derivatives, emphasizing their structural diversity and potential in material science (Shi et al., 2001).
Chemical Properties and Reactivity
- Aromatization and Fluorescent Probing : Research on the aromatization of dihydroacridine derivatives has led to the development of rapid-responding fluorescent probes for detecting molecular species, exemplifying the chemical reactivity of acridine compounds (Li et al., 2017).
- Catalysis and Organic Synthesis : The study of acridine derivatives in catalytic processes, such as the amidation of carboxylic acids, underscores their potential in facilitating organic synthesis reactions (Wang et al., 2018).
Material Science and Biochemistry
- Photocatalytic Applications : Investigations into the photocatalytic oxidation of alcohols using acridinium ions illustrate the application of acridine derivatives in material science, particularly in catalysis under light irradiation (Ohkubo et al., 2006).
- Peptide and Protein Chemistry : The development of novel protected spin-labeled amino acids for peptide and protein chemistry, using acridine derivatives, highlights their significance in biochemistry and structural biology (Tominaga et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .
Mode of Action
The mode of action of 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar structure of the compound, which allows it to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of the compound can affect various biological processes involving DNA and related enzymes . .
Future Directions
The future directions for “2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” and other acridine derivatives include the continued development of effective approaches for finding and optimizing these compounds for localizing at disease sites . There is also a need for the development of acridine derivatives with enhanced therapeutic potency and selectivity .
properties
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(23)19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYNTUPTKLZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)
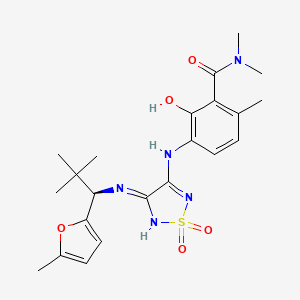
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
